Mangostanol
Mangostanol
Mangostanol, also known as 3-isomangostin, belongs to the class of organic compounds known as 8-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 8-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. Mangostanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, mangostanol is primarily located in the membrane (predicted from logP). Outside of the human body, mangostanol can be found in fruits and purple mangosteen. This makes mangostanol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
184587-72-2
VCID:
VC0179805
InChI:
InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(9-14(25)23(12)29-5)30-17-10-15-13(21(27)20(17)22(19)28)8-18(26)24(3,4)31-15/h6,9-10,18,25-27H,7-8H2,1-5H3
SMILES:
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C
Molecular Formula:
C24H26O7
Molecular Weight:
426.5 g/mol
Mangostanol
CAS No.: 184587-72-2
Main Products
VCID: VC0179805
Molecular Formula: C24H26O7
Molecular Weight: 426.5 g/mol
CAS No. | 184587-72-2 |
---|---|
Product Name | Mangostanol |
Molecular Formula | C24H26O7 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | 3,5,9-trihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one |
Standard InChI | InChI=1S/C24H26O7/c1-11(2)6-7-12-19-16(9-14(25)23(12)29-5)30-17-10-15-13(21(27)20(17)22(19)28)8-18(26)24(3,4)31-15/h6,9-10,18,25-27H,7-8H2,1-5H3 |
Standard InChIKey | KCMPFWGUVNEDHW-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C |
Canonical SMILES | CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C(C4)O)(C)C)O)O)OC)C |
Appearance | Brown solid |
Description | Mangostanol, also known as 3-isomangostin, belongs to the class of organic compounds known as 8-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 8-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. Mangostanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, mangostanol is primarily located in the membrane (predicted from logP). Outside of the human body, mangostanol can be found in fruits and purple mangosteen. This makes mangostanol a potential biomarker for the consumption of these food products. |
Synonyms | 3-isomangostin mangostanol |
PubChem Compound | 10048103 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume